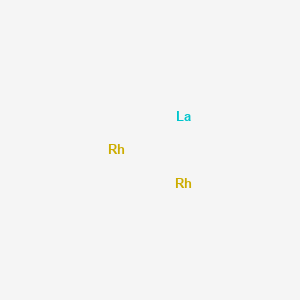
Lanthanum--rhodium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–rhodium (1/2) is a compound consisting of lanthanum and rhodium in a 1:2 ratio Lanthanum is a rare-earth element with the symbol “La” and atomic number 57, while rhodium is a transition metal with the symbol “Rh” and atomic number 45
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum–rhodium (1/2) can be achieved through various methods. One common approach involves the reaction of lanthanum chloride with rhodium chloride in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lanthanum–rhodium (1/2) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, lanthanum oxide and rhodium oxide, are mixed in stoichiometric ratios and subjected to a reduction process using hydrogen gas. The resulting product is then purified through various techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum–rhodium (1/2) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide and rhodium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: Lanthanum–rhodium (1/2) can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures and in controlled atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include lanthanum oxide, rhodium oxide, and various substituted metal compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lanthanum–rhodium (1/2) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as high-temperature superconductors and magnetic materials.
Biology and Medicine: Lanthanum–rhodium (1/2) is being investigated for its potential use in medical imaging and as a therapeutic agent in cancer treatment.
Industry: The compound is used in the production of specialty alloys and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which lanthanum–rhodium (1/2) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrogenation reactions, the compound helps in the activation of hydrogen molecules, allowing them to react with other substrates.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lanthanum–rhodium (1/2) include other lanthanum-based and rhodium-based compounds, such as lanthanum–platinum (1/2) and lanthanum–palladium (1/2). These compounds share some properties with lanthanum–rhodium (1/2) but also have unique characteristics due to the different metals involved.
Uniqueness
Lanthanum–rhodium (1/2) is unique due to its specific combination of lanthanum and rhodium, which imparts distinct catalytic properties and stability under various reaction conditions. This makes it particularly valuable in applications requiring high-temperature stability and resistance to oxidation.
Propiedades
Número CAS |
12031-26-4 |
|---|---|
Fórmula molecular |
LaRh2 |
Peso molecular |
344.7165 g/mol |
Nombre IUPAC |
lanthanum;rhodium |
InChI |
InChI=1S/La.2Rh |
Clave InChI |
SZBSCRSVWKHSIL-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Rh].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


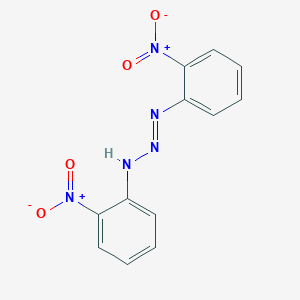
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


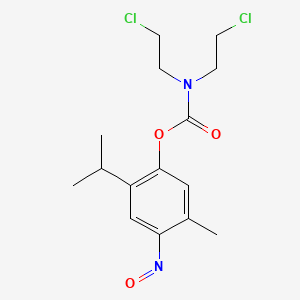
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)
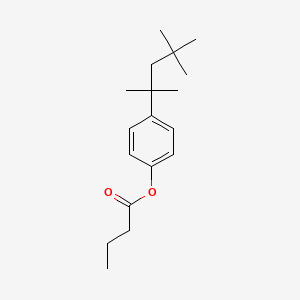
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)

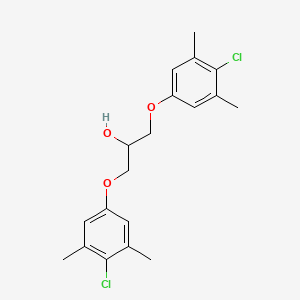
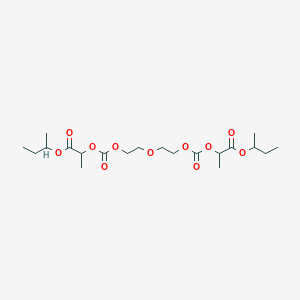
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
